molecular formula C13H10ClN3 B13883309 4-chloro-5-methyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine

4-chloro-5-methyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B13883309
M. Wt: 243.69 g/mol
InChI Key: OPQPZFIVFOCQMK-UHFFFAOYSA-N
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Description

4-chloro-5-methyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolo[2,3-d]pyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly as a scaffold for developing kinase inhibitors and other bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-5-methyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursorsThe chlorination step is usually carried out using reagents like phosphorus oxychloride .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be optimized using microwave-assisted techniques to enhance reaction rates and yields. The use of continuous flow reactors can also improve the scalability and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-chloro-5-methyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-chloro-5-methyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential as a kinase inhibitor, which can modulate various biological pathways.

    Medicine: Explored for its anticancer properties and potential to treat inflammatory diseases.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-5-methyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine stands out due to its specific substitution pattern, which can enhance its binding affinity and selectivity for certain molecular targets. This unique structure allows for the development of more potent and selective inhibitors compared to other similar compounds .

Properties

Molecular Formula

C13H10ClN3

Molecular Weight

243.69 g/mol

IUPAC Name

4-chloro-5-methyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C13H10ClN3/c1-8-7-15-13-10(8)11(14)16-12(17-13)9-5-3-2-4-6-9/h2-7H,1H3,(H,15,16,17)

InChI Key

OPQPZFIVFOCQMK-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC2=C1C(=NC(=N2)C3=CC=CC=C3)Cl

Origin of Product

United States

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